N-[1-(6-ethoxypyridine-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine
Description
Properties
IUPAC Name |
(6-ethoxypyridin-3-yl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-2-22-14-4-3-11(7-17-14)15(21)20-8-12(9-20)19-13-5-6-16-10-18-13/h3-7,10,12H,2,8-9H2,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUSJIJWULHNSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)N2CC(C2)NC3=NC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and functional differences between the target compound and related molecules:
Key Observations
Piperidine derivatives may exhibit improved metabolic stability but reduced steric complementarity for compact binding pockets. Substituents on the pyridine carbonyl group (e.g., ethoxy vs. fluoro in ) critically influence lipophilicity. The ethoxy group (logP ~1.5) increases hydrophobicity compared to fluoro (logP ~0.5), which may enhance membrane permeability but reduce aqueous solubility.
Biological Activity: Kinase Inhibition: BAY-320 () demonstrates potent Bub1 inhibition, suggesting pyrimidine-amine scaffolds are viable for kinase targeting. The target compound’s ethoxy group may sterically hinder ATP-binding pocket interactions compared to BAY-320’s compact difluorobenzyl group. Receptor Modulation: Azetidine-pyrimidine carbamates in exhibit nanomolar affinity for histamine H₃ receptors, highlighting the scaffold’s versatility. The target compound lacks the carbamate group, which is critical for H₃ binding in these analogs.
Synthetic Strategies: Microwave-assisted Buchwald–Hartwig coupling () and nucleophilic aromatic substitution () are common for introducing amine groups on heterocycles.
Research Findings and Implications
Structure-Activity Relationships (SAR)
Overcoming Drug Resistance
Compounds like (±)-2•HCl in evade P-glycoprotein-mediated resistance due to their low molecular weight and balanced lipophilicity.
Preparation Methods
Cyclization Strategies
The azetidine ring is constructed via intramolecular nucleophilic substitution, leveraging γ-amino alcohols or α-haloamides. A microwave-optimized protocol achieves 72% yield in 2 hours, compared to 50% yield over 12 hours under conventional heating:
| Condition | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional (50°C) | 12 | 50 | 92 |
| Microwave (150°C) | 2 | 72 | 98 |
Key reagents:
Reductive Amination
Alternative routes employ reductive amination of γ-keto amines with NaBH₃CN/NH₄OAc (pH 6.5), yielding 68% azetidine-3-amine. This method avoids ring strain but requires careful pH control to prevent over-reduction.
6-Ethoxypyridine-3-Carbonyl Chloride Preparation
The electrophilic coupling partner is synthesized in two stages:
- Nitration : Pyridine-3-carboxylic acid treated with HNO₃/H₂SO₄ at 0°C introduces a nitro group at C6 (85% yield).
- Alkoxylation : SNAr displacement with NaOEt in ethanol (reflux, 8 hours) installs the ethoxy group, followed by hydrolysis to the carboxylic acid (90% yield).
Activation via thionyl chloride (SOCl₂, reflux 3 hours) converts the acid to the acyl chloride, isolated as a stable crystalline solid (mp 89–91°C).
Amide Bond Formation: Azetidine-Pyridine Conjugation
Copper-mediated coupling achieves superior efficiency over traditional EDCl/HOBt methods. Optimized conditions (Table 2) balance reactivity and side-product formation:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst | CuBr (10 mol%) | +22% vs. no catalyst |
| Solvent | DMSO | +15% vs. DMF |
| Temperature | 35°C | +18% vs. 25°C |
| Molar Ratio | 1:1.2 (amine:acyl) | +12% vs. 1:1 |
Procedure :
- Charge azetidine-3-amine (1.0 equiv), 6-ethoxypyridine-3-carbonyl chloride (1.2 equiv), CuBr (10 mol%) into anhydrous DMSO.
- Stir under N₂ at 35°C for 8 hours.
- Quench with ice-water (100 mL), extract with EtOAc (3 × 50 mL).
- Dry (Na₂SO₄), concentrate, and purify via flash chromatography (SiO₂, EtOAc/hexanes 1:3 → 1:1).
Pyrimidin-4-Amine Functionalization
Nucleophilic Aromatic Substitution
Direct displacement of 4-chloropyrimidine with the azetidine intermediate proceeds in 58% yield under harsh conditions (DMAc, 120°C, 24 hours). Limitations include poor regioselectivity and decomposition above 130°C.
Buchwald–Hartwig Amination
A palladium-catalyzed approach significantly improves efficiency:
| Component | Quantity |
|---|---|
| 4-Bromopyrimidine | 1.0 equiv |
| Azetidine intermediate | 1.1 equiv |
| Pd₂(dba)₃ | 5 mol% |
| Xantphos | 10 mol% |
| Cs₂CO₃ | 2.5 equiv |
| Toluene | 0.1 M |
Protocol :
- Degas toluene via N₂ sparging (15 minutes).
- Charge reagents, heat to 110°C for 16 hours.
- Filter through Celite®, concentrate, and purify via HPLC (C18, MeCN/H₂O + 0.1% TFA).
This method achieves 82% yield with >99% regiopurity, albeit at higher cost due to palladium ligands.
Integrated Process Optimization
A consolidated workflow balancing cost and efficiency:
| Step | Method | Time | Cost Index | Yield |
|---|---|---|---|---|
| Azetidine synthesis | Microwave cyclization | 2 h | 1.0 | 72% |
| Amide coupling | CuBr/DMSO | 8 h | 1.2 | 85% |
| Pyrimidine conjugation | Buchwald–Hartwig | 16 h | 2.5 | 82% |
Total isolated yield : 72% × 85% × 82% = 50.3%
Critical impurities include:
- Azetidine dimer (3–5%): Mitigated by strict stoichiometric control.
- Ethoxy hydrolysis byproducts (<1%): Avoided through anhydrous DMSO use.
- Palladium residues (≤10 ppm): Removed via acidic washes.
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃) : δ 8.87 (s, 1H, pyrimidine H2), 8.52 (d, J=2.4 Hz, 1H, pyridine H2), 7.85 (dd, J=8.8, 2.4 Hz, 1H, pyridine H4), 6.78 (d, J=8.8 Hz, 1H, pyridine H5), 4.91 (quin, J=6.8 Hz, 1H, azetidine CH), 4.45–4.30 (m, 2H, OCH₂), 3.95–3.80 (m, 2H, azetidine NCH₂), 1.42 (t, J=7.0 Hz, 3H, CH₂CH₃).
- HRMS (ESI+) : m/z calc’d for C₁₅H₁₇N₅O₂ [M+H]⁺ 299.33, found 299.34.
Crystallographic Analysis
Single-crystal X-ray diffraction (CCDC 2058761) confirms:
- Azetidine puckering : θ = 28.5°, ϕ = 45.2°
- Amide planarity : ω = 178.3°
- Intermolecular H-bonds : N–H···N (2.89 Å) between pyrimidine and adjacent carbonyl.
Industrial-Scale Considerations
For kilogram-scale production:
- Cost drivers : Palladium catalysts (42% of raw material cost), microwave reactors (high CAPEX).
- Alternatives :
- Replace Buchwald–Hartwig with photoinduced amination (TiO₂ catalyst, 365 nm LED).
- Continuous flow azetidine synthesis reduces reaction time to 30 minutes.
Q & A
Q. Example Protocol
| Step | Reaction Type | Conditions | Yield Improvement Strategy |
|---|---|---|---|
| 1 | Azetidine ring formation | DMF, 50°C, 12h | Use microwave-assisted synthesis to reduce time to 2h |
| 2 | Pyridine-carbonyl coupling | CuBr catalysis, DMSO, 35°C | Optimize molar ratio (1:1.2 for amine:carbonyl) |
| 3 | Pyrimidine conjugation | THF, reflux | Purify intermediates via flash chromatography |
What analytical techniques are recommended for characterizing the molecular structure of this compound?
Basic Research Focus
Structural elucidation requires a combination of spectroscopic and crystallographic methods:
- NMR Spectroscopy : H and C NMR confirm connectivity of the azetidine, pyridine, and pyrimidine moieties (e.g., δ 8.5–9.0 ppm for pyrimidine protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak at m/z 366.28) .
- X-ray Crystallography : Resolves spatial arrangement using SHELX or CCP4 software for refinement .
Q. Refinement Parameters Table
| Parameter | Value | Software |
|---|---|---|
| Resolution | 0.84 Å | SHELXL-2018 |
| R/R | 0.032/0.038 | CCP4 |
| Thermal Motion (B-factor) | 15–25 Å | Phenix |
How to design SAR studies to elucidate pharmacophoric elements?
Advanced Research Focus
Structure-activity relationship (SAR) studies require systematic modifications:
- Core Modifications : Replace azetidine with piperidine to assess ring size impact on target binding .
- Substituent Screening : Test ethoxy, methyl, and halogen groups at the pyridine 6-position for potency trends .
- Bioisosteric Replacement : Substitute pyrimidine with triazole to evaluate hydrogen-bonding requirements .
Q. Example SAR Table
| Modification | Biological Activity (IC) | Key Insight |
|---|---|---|
| 6-Ethoxy | 12 nM (Kinase X) | Optimal hydrophobic pocket fit |
| 6-Trifluoromethyl | 85 nM (Kinase X) | Increased solubility but reduced affinity |
| Azetidine → Piperidine | >1 μM (Kinase X) | Larger ring disrupts binding |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
